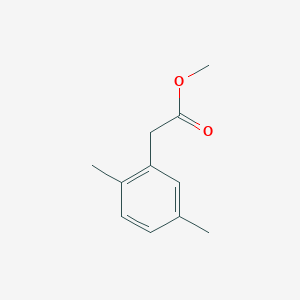

4-(氨基甲基)-2,6-二甲氧基苯酚

描述

“4-(Aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It’s also called 4-carboxybenzylamine, which can protect blood platelet in extracorporal circulation, decrease hemorrhage, and guard against the secondary hyphema .

Synthesis Analysis

The synthesis of “4-(Aminomethyl)benzoic acid” involves several steps . Initially, benzyl amine is added to a solution containing yeast glucan. The reaction is sealed and placed in a water bath for 18 hours. The resulting solution is then treated with sodium cyanoborohydride and the reaction is swirled to mix, sealed, and placed in a water bath for another 18 hours .

Molecular Structure Analysis

The molecular structures of “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-methoxy-5-((phenylamino)methyl)phenol” synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

科学研究应用

抗氧化剂合成与应用

4-(氨基甲基)-2,6-二甲氧基苯酚用于合成具有抗氧化特性的化合物。一项研究表明,相关化合物 2,6-二甲氧基苯酚的酶促修饰可用于创建具有高抗氧化能力的二聚体。这些二聚体的抗氧化能力约为起始底物的两倍,展示了它们作为生物活性化合物的潜力 (Adelakun 等人,2012 年)。

固相合成

在固相合成的领域,2,6-二甲氧基苯酚的衍生物至关重要。例如,相关化合物 4-甲酰-3,5-二甲氧基苯酚是用于创建酰基不稳定接头和树脂(用于肽和非肽合成)的关键合成中间体 (Jin 等人,2001 年)。

发光螯合物

该化合物还可用于创建发光螯合物,如涉及 2,6-双[N,N-双(羧甲基)氨基甲基]-4-苯甲酰苯酚和铕 (III) 的研究。这些螯合物表现出具有长寿命的非凡发光特性,表明它们在光学应用中的潜力 (Latva 等人,1996 年)。

微生物中的酶活性

研究表明,2,6-二甲氧基苯酚可用于检测各种微生物中的氧化酶活性。这可以促进研究这些蛋白质在不同微生物环境中的多种功能 (Solano 等人,2001 年)。

催化和电化学研究

4-(氨基甲基)-2,6-二甲氧基苯酚及其衍生物因其在催化和电化学中的作用而受到研究。例如,对源自二甲氨基甲基-3,4-二甲基苯酚(一种类似化合物)的双核铜 (II) 配合物的研究提供了对催化活性和电化学行为的见解 (Kannappan 等人,2003 年)。

在聚合过程中的作用

该化合物在聚合过程中也很重要。对相关化合物 4-烯丙基-2,6-二甲氧基苯酚的阳极氧化研究突出了其在合成各种氧化产物(包括新木脂素和芳基丙烷醇)中的作用,这在聚合物化学中至关重要 (Nishiyama 等人,1983 年)。

安全和危害

The safety data sheet for “4-(Aminomethyl)benzoic acid” indicates that it causes skin irritation and serious eye damage . It may also cause respiratory irritation . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

属性

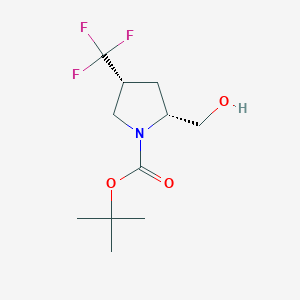

IUPAC Name |

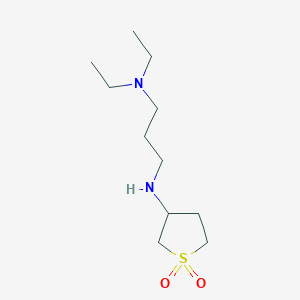

4-(aminomethyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJYLAHPPGNUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549248 | |

| Record name | 4-(Aminomethyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4973-51-7 | |

| Record name | 4-(Aminomethyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B3142025.png)

![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)